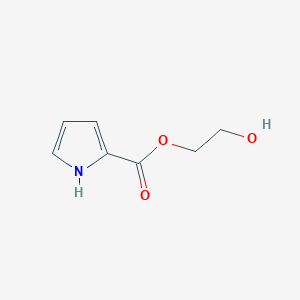
2-Hydroxyethyl 1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a hydroxyethyl group at the 2-position and a carboxylate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The use of catalytic systems and environmentally friendly solvents is often preferred to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different substituted pyrroles.
Substitution: The hydroxyethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce hydroxyethyl-substituted pyrroles.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: This compound has a similar pyrrole ring structure but with an aldehyde group at the 2-position.
Pyrrole-2-carboxylic acid: Similar to 2-Hydroxyethyl 1H-pyrrole-2-carboxylate but lacks the hydroxyethyl group.
1H-Pyrrole-2-carboxamide: Features a carboxamide group at the 2-position instead of a carboxylate group.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
668987-22-2 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-hydroxyethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c9-4-5-11-7(10)6-2-1-3-8-6/h1-3,8-9H,4-5H2 |
Clave InChI |
MPWUTCPIYWRGDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

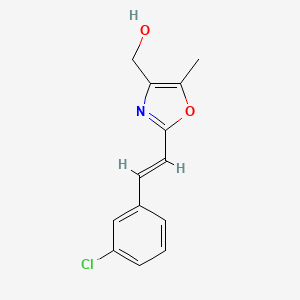
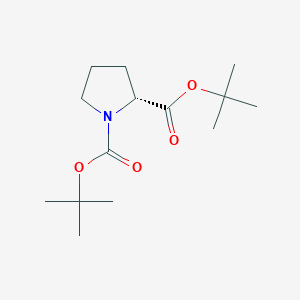
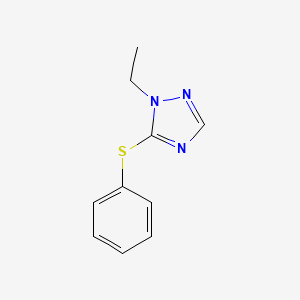
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
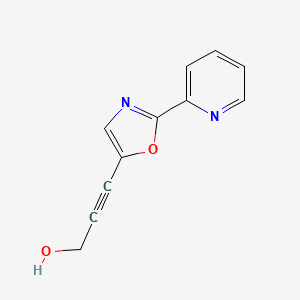

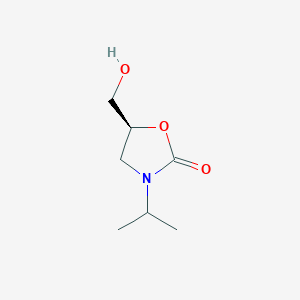
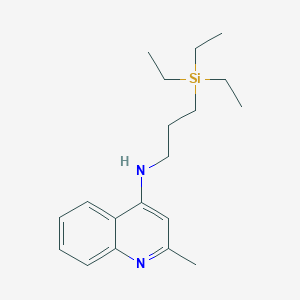
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
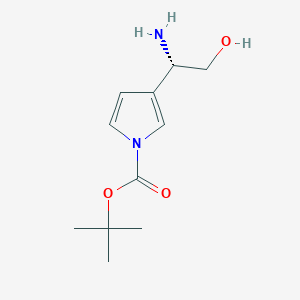
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)

